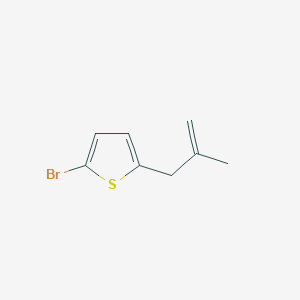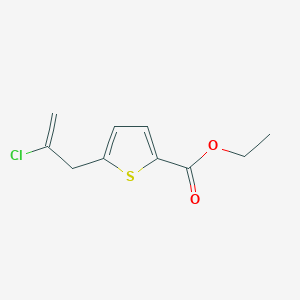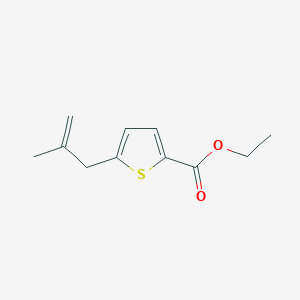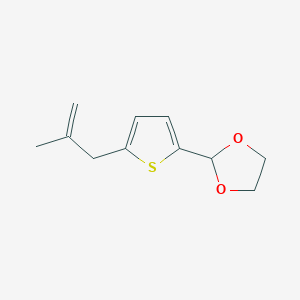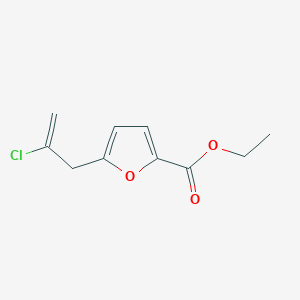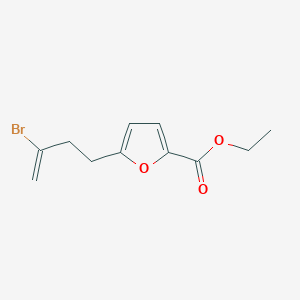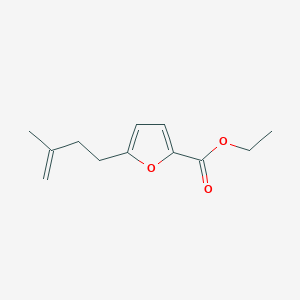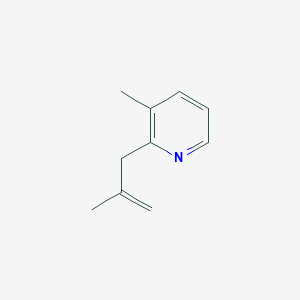
2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene
Vue d'ensemble
Description
2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It is a derivative of pyridine and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene involves the inhibition of the enzyme DNA topoisomerase II. This enzyme is responsible for the proper functioning of DNA by regulating its structure and organization. By inhibiting this enzyme, this compound disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that it can induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the activation of NF-κB, a protein that plays a crucial role in the development of cancer. Additionally, this compound has been found to have anti-inflammatory properties, which can be useful in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene in lab experiments is its ability to induce apoptosis in cancer cells. This property makes it a potential candidate for developing anticancer drugs. However, one of the limitations of using this compound is its toxicity. Studies have shown that it can be toxic to normal cells, leading to adverse effects. Therefore, further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene. One of the significant directions is to develop more potent derivatives of the compound that can selectively target cancer cells while sparing normal cells. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo. Moreover, research can be conducted to explore the potential applications of this compound in other fields, such as agriculture and material science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. It can be synthesized using different methods and has been found to have anticancer properties by inducing apoptosis in cancer cells. However, further research is needed to determine its safety and efficacy. The future directions for research on this compound include developing more potent derivatives, determining its safety and efficacy in vivo, and exploring its potential applications in other fields.
Applications De Recherche Scientifique
2-Chloro-3-(6-methoxy-2-pyridyl)-1-propene has been studied extensively for its potential applications in various fields. One of the significant applications is in the field of medicine, where it has been found to have anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This property makes it a potential candidate for developing anticancer drugs.
Propriétés
IUPAC Name |
2-(2-chloroprop-2-enyl)-6-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(10)6-8-4-3-5-9(11-8)12-2/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJDDLYSBBWBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256939 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951886-72-9 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-6-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



